molecular formula C14H13N3O3 B8079626 Methyl 4-((pyrimidin-2-ylmethyl)carbamoyl)benzoate

Methyl 4-((pyrimidin-2-ylmethyl)carbamoyl)benzoate

Cat. No.: B8079626
M. Wt: 271.27 g/mol
InChI Key: BFLOTGMZPJYPRA-UHFFFAOYSA-N
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Description

Methyl 4-((pyrimidin-2-ylmethyl)carbamoyl)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester linked to a pyrimidinylmethyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((pyrimidin-2-ylmethyl)carbamoyl)benzoate typically involves the reaction of 4-aminobenzoic acid with pyrimidin-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((pyrimidin-2-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Methyl 4-((pyrimidin-2-ylmethyl)carbamoyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 4-((pyrimidin-2-ylmethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins . The compound’s structure allows it to bind to active sites of these enzymes, blocking their activity and exerting its effects.

Comparison with Similar Compounds

  • Methyl 4-((pyrimidin-2-yl)carbamoyl)benzoate
  • Methyl 4-((pyrimidin-4-ylmethyl)carbamoyl)benzoate
  • Methyl 4-((pyrimidin-5-ylmethyl)carbamoyl)benzoate

Comparison: Methyl 4-((pyrimidin-2-ylmethyl)carbamoyl)benzoate is unique due to the specific positioning of the pyrimidinylmethyl group, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

methyl 4-(pyrimidin-2-ylmethylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-20-14(19)11-5-3-10(4-6-11)13(18)17-9-12-15-7-2-8-16-12/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLOTGMZPJYPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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